molecular formula C18H18N4O5 B2463689 N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 346418-98-2

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2463689
CAS RN: 346418-98-2
M. Wt: 370.365
InChI Key: YZAXUUWFRMKAPT-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as ENTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENTA is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

1. Anti-Malarial Activity

A series of compounds structurally similar to N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide demonstrated significant anti-malarial activity against Plasmodium berghei in mice. The study highlighted the potential of these compounds in the treatment of resistant strains of malaria and encouraged clinical trials in humans due to their potent anti-malarial properties and favorable pharmacokinetics (Werbel et al., 1986).

2. Hepatoprotective Effects

Curcumin and α-lipoic acid were studied for their hepatoprotective effects on liver damage induced by N-(4-hydroxyphenyl) acetamide, a compound structurally related to N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. The treatments effectively reduced liver injury markers and ameliorated hepatocellular necrosis, suggesting a protective role against liver injury through antioxidant and antifibrotic actions (Alhusain et al., 2022).

3. Anti-Arthritic and Anti-Inflammatory Properties

N-(2-hydroxy phenyl) acetamide, a compound with a structure similar to the target molecule, exhibited promising anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats. The treatment significantly reduced pro-inflammatory cytokines and oxidative stress markers, demonstrating its potential in managing arthritis (Jawed et al., 2010).

4. Memory Enhancement Effects

The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its impact on memory in mice was studied. This compound, structurally related to the target molecule, showed promising effects in enhancing the memory of mice, indicating its potential application in treating memory-related disorders (Ming-zhu, 2008).

5. Bradycardic Activity

A series of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and related analogues, structurally similar to the target compound, were synthesized and evaluated for their bradycardic activities. The compounds showed potent bradycardic activity in rats with minimal influence on blood pressure, indicating their potential in cardiovascular therapy (Kubota et al., 2003).

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-2-27-11-7-8-14(16(9-11)22(25)26)20-17(23)10-15-18(24)21-13-6-4-3-5-12(13)19-15/h3-9,15,19H,2,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAXUUWFRMKAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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